Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to a class of organic compounds known as 1,4-dihydropyridines (DHPs). [] DHPs are a significant class of heterocyclic compounds with a wide range of biological activities, often investigated for their potential applications in pharmaceutical and medicinal chemistry. [] Their importance stems from their ability to interact with various biological targets, leading to a diverse array of pharmacological effects. []
Synthesis Analysis
Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a Hantzsch pyridine synthesis. [] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium source. []
Typical Procedure:
Microwave-assisted synthesis: The Hantzsch condensation can be accelerated using microwave irradiation, leading to reduced reaction times and improved yields. []
Molecular Structure Analysis
Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids under basic or acidic conditions. []
Oxidation: The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative. [] This oxidation can occur under various conditions, including exposure to air or oxidizing agents.
Mechanism of Action
Calcium Channel Blocking: Many 1,4-dihydropyridines, including nifedipine and nicardipine, are known to act as calcium channel blockers. [, , , , ] They bind to L-type voltage-gated calcium channels, primarily in vascular smooth muscle, leading to vasodilation. The presence of the dihydropyridine ring, aryl substituents, and ester groups in dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate suggests a potential interaction with these channels.
Antioxidant activity: Some studies suggest that certain DHPs exhibit antioxidant activity. [, ] This activity might be attributed to their ability to scavenge free radicals or chelate metal ions.
Physical and Chemical Properties Analysis
Appearance: Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is typically a yellow solid. []
Applications
Pharmaceutical Research: Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, as a member of the 1,4-dihydropyridine class, holds potential for pharmaceutical research, particularly in areas where calcium channel blocking activity is desired. Its potential applications may include:
Hypertension: 1,4-Dihydropyridines are commonly used as antihypertensive agents due to their vasodilating properties. [, , , , ] Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate might be investigated for its potential to lower blood pressure.
Related Compounds
Nifedipine
Relevance: Nifedipine serves as a reference compound for numerous studies investigating the pharmacological properties of novel dihydropyridine derivatives. It shares the core 1,4-dihydropyridine ring structure with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing mainly in the substituents at the 1- and 4- positions of the dihydropyridine ring. [, , , , , , , , , ]
Nicardipine
Relevance: Similar to nifedipine, nicardipine serves as a benchmark compound in various studies exploring the pharmacological profile of novel dihydropyridine derivatives. It shares the core 1,4-dihydropyridine ring with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing mainly in the substituents at the 1- and 4- positions of the dihydropyridine ring. [, , , , , , , ]
Nitrendipine
Relevance: Nitrendipine is structurally related to dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring. [, ]
Relevance: This compound shares the core 1,4-dihydropyridine ring structure with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing in the substituents at the 1-, 3-, 4- and 5- positions. The presence of a nitrophenyl group at the 4-position highlights their structural similarity. []
Relevance: This compound shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The variations in the substituents at the 1- and 3- positions of the dihydropyridine ring contribute to their different pharmacological profiles. [, ]
Relevance: NKY-722 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The differences in the substituents at the 1- and 3- positions contribute to their distinct pharmacological properties. [, ]
Relevance: TC-81 shares the core 1,4-dihydropyridine ring structure with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1-, 3- and 4- positions of the dihydropyridine ring, leading to variations in their pharmacological profiles. Notably, both compounds feature a nitro-substituted phenyl ring at the 4-position, although the position of the nitro group differs. [, , , ]
Relevance: MN9202 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring. [, ]
Relevance: This compound shares the core 1,4-dihydropyridine ring structure with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of a substituted phenyl ring at the 4-position, albeit with different substituents, highlights a structural similarity between the two compounds. []
Relevance: This compound shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting a structural similarity between the two compounds. []
Relevance: KW-3049 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring. [, ]
Relevance: FRC-8653 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring, contributing to variations in their pharmacological profiles. []
Relevance: FRC-8411 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring, contributing to variations in their pharmacological profiles. [, ]
Relevance: CV-159 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring, contributing to variations in their pharmacological profiles. []
Relevance: DCDDP shares the core 1,4-dihydropyridine ring structure with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing in the substituents at the 1- and 4- positions of the dihydropyridine ring. Both compounds belong to the same chemical class and are structurally similar. [, ]
Relevance: PAK-200 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds are classified as dihydropyridine analogues and exhibit structural similarities, primarily differing in the substituents at the 1-, 3-, and 5- positions of the dihydropyridine ring. []
Relevance: Niludipine shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring, contributing to variations in their pharmacological profiles. Both compounds belong to the same chemical class and are structurally similar. []
Relevance: MPC-2101 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the substituents at the 1- and 3- positions of the dihydropyridine ring, contributing to variations in their pharmacological profiles. Both compounds are classified as dihydropyridine derivatives and exhibit structural similarities. []
Relevance: CD-349 shares the core 1,4-dihydropyridine ring structure and a 3-nitrophenyl substituent at the 4-position with dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds are classified as dihydropyridine derivatives and exhibit structural similarities, primarily differing in the substituents at the 1- and 3- positions of the dihydropyridine ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.